molecular formula C13H13ClF3NO4 B171286 Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate CAS No. 172527-71-8

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

Cat. No.: B171286
CAS No.: 172527-71-8
M. Wt: 339.69 g/mol
InChI Key: VRPNAVYQHJYROG-UHFFFAOYSA-N
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Description

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate (CAS: 172527-71-8, molecular formula: C₁₃H₁₃NO₄F₃Cl) is a malonate ester featuring a pyridine ring substituted with chlorine and a trifluoromethyl group. This compound is structurally related to agrochemical intermediates, such as the fungicide fluopyram (), which shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The compound is commercially available (e.g., Santa Cruz Biotechnology, 500 mg for $198) and serves as a critical intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPNAVYQHJYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378858
Record name Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172527-71-8
Record name Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The chloride at the 2-position of the pyridine ring is displaced by the enolate of diethyl malonate, generated via deprotonation by sodium hydride. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–25°C:

(1) + (2)NaH, DMFDiethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate[2][9]\text{(1) + (2)} \xrightarrow{\text{NaH, DMF}} \text{Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate} \quad

Procedure

  • Deprotonation : Sodium hydride (1.1 eq) is washed with pentane to remove mineral oil, suspended in DMF, and cooled to 0°C.

  • Enolate Formation : Diethyl malonate (1 eq) is added dropwise, stirring for 10 minutes.

  • Substitution : 2,3-Dichloro-5-(trifluoromethyl)pyridine (1 eq) in DMF is introduced, with gradual warming to room temperature over 4 hours.

  • Workup : The mixture is quenched with glacial acetic acid, poured into cold water, and extracted with diethyl ether. The organic layer is dried (Na₂SO₄) and concentrated.

Yield : 70–75%.

Alternative Base Systems for Industrial Scaling

Potassium carbonate in acetonitrile (ACN) offers a safer, scalable alternative to sodium hydride, avoiding pyrophoric hazards.

Optimized Conditions

ParameterOptimal ValueImpact on Yield
Solvent Acetonitrile82%
Base K₂CO₃ (3 eq)80–85%
Temperature Reflux (82°C)Reduced time
Reaction Time 5 hours

Procedure :

  • A mixture of 1 (1 eq), 2 (1.1 eq), and K₂CO₃ (3 eq) in ACN is refluxed for 5 hours.

  • Post-reaction filtration and solvent evaporation yield the crude product, purified via recrystallization from ethanol.

Advantages :

  • Eliminates handling of NaH.

  • Reduces reaction time by 50% compared to DMF-based methods.

One-Pot Synthesis with Intermediate Trapping

Source describes a one-pot method integrating malonate coupling and subsequent functionalization, minimizing intermediate isolation:

  • Malonate Coupling : As above, using K₂CO₃ in ACN.

  • Phthalimide Protection :

    • The crude malonate is treated with N-chloromethylphthalimide (1 eq) in DMF at 0°C.

    • Yields diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-((1,3-dioxoisoindolin-2-yl)methyl)malonate (3) with 75% efficiency.

Applications :

  • Intermediate 3 is pivotal for synthesizing fluopyram via alkaline-acidic decarboxylation.

Purification and Crystallization Techniques

Recrystallization Optimization

Solvent SystemPurity (%)Yield Loss (%)
Ethanol/Water (3:1)99.55
Hexane/Ethyl Acetate98.28

Ethanol/water mixtures provide superior purity due to differential solubility of byproducts.

Industrial-Scale Production Challenges

Key Considerations

  • Moisture Sensitivity : NaH-mediated reactions require strict anhydrous conditions.

  • Byproduct Formation :

    • Hydrolysis of trifluoromethyl groups at elevated temperatures.

    • Dimerization of malonate enolates.

  • Waste Streams : DMF recovery systems are essential for cost-effective scaling.

Comparative Analysis of Methods

MethodYield (%)ScalabilitySafety
NaH/DMF70–75ModerateHazardous
K₂CO₃/ACN80–85HighSafer
One-Pot Functionalization75HighIntermediate

The K₂CO₃/ACN system balances yield, safety, and scalability, making it preferred for industrial use.

Recent Advances in Catalysis

Emerging methodologies explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. Preliminary data show:

  • 20% reduction in reaction time.

  • Comparable yields (78–80%) under milder conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and trifluoromethyl groups on the pyridine ring facilitate nucleophilic substitution under controlled conditions:

Fluorination

In a two-step synthesis, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes fluorination using anhydrous KF (1.1–2 molar equivalents) with benzyltriethylammonium chloride (0.05–0.1 eq.) as a phase-transfer catalyst. Reaction at 140–170°C for 5–10 hours yields 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with 97% purity and 97% yield .

Cyanidation

Reaction StepReagents/ConditionsProductYield/Purity
FluorinationKF, 170°C, 5h2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine97% yield, 99.5% purity
CyanidationNaCN, 20°C, 10h2-Cyano-3-chloro-5-(trifluoromethyl)pyridine90.1% total yield, 99.6% purity

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis under acidic conditions:

  • Treatment with hydrobromic acid (62%) in glacial acetic acid at 110°C for 3.5 hours cleaves the ester groups, yielding 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine with 60.9% yield .

  • Decarboxylation pathways are also feasible, though specific data requires further validation from recent studies.

Formation of Urea and Thiourea Derivatives

The amine intermediate reacts with phosgene equivalents to form bioactive derivatives:

  • Thiophosgene at 0°C in dichloromethane converts the amine to 3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine .

  • Triphosgene under similar conditions produces 3-chloro-2-(2-isocyanatoethyl)-5-(trifluoromethyl)pyridine , a precursor for urea derivatives .

Alkylation and Functionalization

The malonate’s active methylene group participates in alkylation:

  • Reaction with N-chloromethylphthalimide in DMF at 0°C, using NaH as a base, introduces a phthalimide-protected methyl group. Subsequent hydrolysis removes the phthalimide, yielding functionalized intermediates .

Comparative Reaction Efficiency

Key factors influencing reaction outcomes include:

ParameterOptimal RangeImpact on Yield
Temperature140–170°C (fluorination), 20°C (cyanidation)Higher temperatures accelerate fluorination but risk side reactions
Catalyst Loading0.05–0.1 eq. phase-transfer catalystInsufficient catalyst prolongs reaction time
Solvent ChoiceDMAC for fluorination, dichloroethane for cyanidationPolar aprotic solvents enhance reactivity

Mechanistic Insights

  • Substitution Reactions : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack, with fluorine and cyanide displacing chloro or fluoro groups via SNAr mechanisms .

  • Hydrolysis : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water and subsequent decarboxylation .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for developing new drugs.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications to the malonate structure can enhance its potency against specific tumor types.

Agrochemicals

The compound is also explored for its use in agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to the trifluoromethyl group, which enhances lipophilicity and biological activity.

Case Study: Herbicidal Activity

Field trials have demonstrated that formulations containing this compound effectively control weed populations without harming crops. The compound's selective toxicity is particularly beneficial in agricultural applications.

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds with diverse functionalities.

Data Table: Reactivity and Applications

Application AreaType of ActivityNotes
Medicinal ChemistryAnticancer propertiesEffective against multiple cancer cell lines
AgrochemicalsHerbicidal activitySelective toxicity observed in field trials
Chemical ResearchBuilding block for complex synthesisVersatile reactivity in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogs with modifications in ester groups, substituents, or additional functional groups (Table 1):

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Substituents/Modifications Key Applications/Properties References
Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate 172527-71-8 C₁₃H₁₃NO₄F₃Cl Ethyl esters, Cl, CF₃ Agrochemical intermediate (e.g., fluopyram synthesis)
Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate 477859-76-0 C₁₁H₉NO₄F₃Cl Methyl esters (vs. ethyl) Higher volatility, reduced lipophilicity
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 1053656-47-5 C₁₀H₉NO₂F₃Cl Acetate (vs. malonate) Simpler structure, potential metabolite
Diethyl 2-(5-chloropyridin-2-yl)malonate 1985973-42-9 C₁₂H₁₄ClNO₄ Lacks CF₃ group Lower bioactivity, broader solubility
Diethyl 2-(3-chloropyridin-2-yl)malonate 940933-22-2 C₁₂H₁₄ClNO₄ Cl at pyridine-3 (vs. 5-CF₃) Altered electronic effects
Dimethyl 3-chloro-5-(trifluoromethyl)pyridin-2-ylmalonate 895525-76-5 C₂₀H₁₅ClF₆N₂O₅ Added benzoyl amino methyl group Enhanced steric bulk, specialized synthesis

Biological Activity

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, with CAS No. 172527-71-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H13ClF3NO4
  • Molecular Weight : 339.70 g/mol
  • Melting Point : 43-45 °C
  • Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa1.7Apoptosis induction through caspase activation
HCT1160.87Cell cycle arrest at G1 phase
A3750.55Inhibition of MAPK signaling pathway

These findings suggest that the compound may act as a potent inhibitor of tumor growth by targeting key regulatory pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes relevant to cancer progression and other diseases:

Enzyme IC50 (µM) Notes
VEGFR-21.46Implicated in angiogenesis
CDK20.36Selective inhibition over CDK9 (265-fold)
P2Y12 receptor antagonistPotentInhibits ADP-induced platelet aggregation

The inhibition of these enzymes suggests that the compound could be beneficial in treating conditions characterized by excessive cell proliferation or angiogenesis .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle, particularly at the G1 phase.
  • Signal Transduction Pathway Modulation : Inhibition of critical pathways such as MAPK and VEGF signaling.

These mechanisms underline the compound's potential as a multi-targeted therapeutic agent in oncology .

Preclinical Studies

In preclinical models, this compound demonstrated significant tumor growth inhibition in xenograft models of colorectal carcinoma. Oral administration resulted in reduced tumor volumes compared to controls, indicating favorable pharmacokinetics and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridine-2-amine can undergo malonate alkylation under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric control of the diethyl malonate equivalent are critical to achieving yields >75% . Side reactions, such as hydrolysis of the trifluoromethyl group, are mitigated by anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.2–8.8 ppm, while the malonate ethyl groups appear as quartets (δ 4.2–4.4 ppm) and triplets (δ 1.2–1.4 ppm) .
  • FT-IR : Key peaks include C=O stretching (1740 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹) .
  • HRMS : The molecular ion [M+H]⁺ at m/z 340.69 confirms the molecular formula C₁₃H₁₃ClF₃NO₄ .

Q. How can researchers mitigate challenges in purifying this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. However, due to the compound’s lipophilic trifluoromethyl group, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyridine ring in cross-coupling reactions involving this malonate derivative?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring for Suzuki-Miyaura couplings. Computational studies (DFT) show that the C-2 position has the lowest activation energy for palladium-catalyzed bond formation. Ligand selection (e.g., SPhos) enhances regioselectivity, avoiding competing reactions at the C-4 position .

Q. How do metabolic pathways degrade this compound in environmental or biological systems, and what analytical methods detect its metabolites?

  • Methodological Answer : In soil and plant models, hydrolysis of the malonate ester group produces 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonic acid, which decarboxylates to form 3-chloro-5-(trifluoromethyl)picolinic acid (TPA). LC-MS/MS with a Q-TOF detector (negative ion mode) identifies TPA at m/z 214.98 . Degradation kinetics follow first-order models (half-life: 15–30 days in aerobic soils) .

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as fungal cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP51. The trifluoromethyl group exhibits hydrophobic interactions with Leu121 and His310, while the malonate moiety hydrogen-bonds to Asp230. Binding energy scores (ΔG ≈ -9.2 kcal/mol) correlate with experimental IC₅₀ values (0.8 µM) against Fusarium spp. .

Q. How do structural modifications to the malonate moiety impact the compound’s bioactivity and stability?

  • Methodological Answer : Replacing diethyl malonate with dimethyl analogs reduces hydrolytic stability (t₁/₂ < 24 hours in pH 7.4 buffer vs. 72 hours for diethyl). Conversely, introducing a methylsulfonyl group at the malonate β-position enhances antifungal activity (EC₅₀: 0.5 µM vs. 1.2 µM for the parent compound) but increases cytotoxicity (HeLa cell CC₅₀: 12 µM) .

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